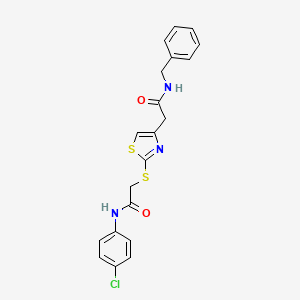

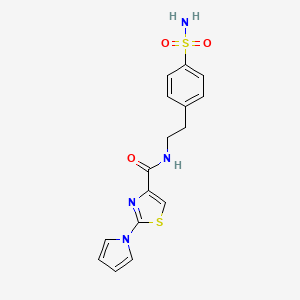

![molecular formula C21H21F2N3O7S B2508602 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869071-90-9](/img/structure/B2508602.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves the formation of heterocyclic structures and the use of sulfonamide groups. For instance, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) demonstrates a method for creating complex molecules with potential antiproliferative activity against cancer cell lines . Additionally, the preparation of 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols indicates a synthetic route that could be relevant to the benzo[d][1,3]dioxol moiety in the target compound .

Molecular Structure Analysis

The molecular structure of compounds can be elucidated using techniques such as X-ray diffraction (XRD) analysis. For example, the structural characterization of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was achieved using XRD, providing insights into the molecular geometry . Similarly, the sulfonamide-1,2,4-triazine derivatives were characterized by XRD to determine the tautomeric forms present in the crystalline state .

Chemical Reactions Analysis

The reactivity of sulfonamide groups and their involvement in tautomerism is discussed in the context of 1,2,4-triazine-containing sulfonamide derivatives . This analysis is relevant to understanding the chemical behavior of the sulfonamide moiety in the target compound. Additionally, the aminolysis of N-(oxiran-2-yl)methyl]arenesulfonamides provides insight into the reactivity of sulfonamide compounds with epoxides, which could be analogous to reactions involving the oxazinan ring in the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and structural characterization. For instance, the stability of molecules arising from hyperconjugative interactions and charge delocalization can be analyzed using natural bond orbital (NBO) analysis, as demonstrated for 4MNBS . The calculated HOMO and LUMO energies from DFT studies also provide information on the electronic properties and potential reactivity of the molecule .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis and structure of related sulfonamide derivatives provide insights into the chemical behavior and potential applications of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide. For instance, the study of sulfonamide-1,2,4-triazine derivatives, including their synthesis, structure, and tautomerism, showcases the complex chemical interactions and the potential for creating compounds with specific properties through sulfonamide and sulfonimide tautomerism (D. Branowska et al., 2022).

Application in Insecticide Development

The development of novel insecticides, such as Flubendiamide, which shares structural similarities with the compound , highlights the potential for designing highly effective pest control agents. Flubendiamide's unique structure, characterized by novel substituents, demonstrates its strong insecticidal activity, especially against lepidopterous pests, indicating the potential for compounds with similar structural elements to be used in developing new insecticides (Masanori Tohnishi et al., 2005).

Polymer Science and Engineering

In the field of polymer science, the synthesis and characterization of benzoxazine monomers and polymers, such as those based on bisphenol-S and allylamine, reveal the relevance of structural elements similar to this compound. These studies demonstrate the potential for creating materials with desirable thermal and mechanical properties, opening up applications in advanced technologies and materials engineering (Yanfang Liu et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N3O7S/c22-14-3-4-15(23)18(9-14)34(29,30)26-6-1-7-31-19(26)11-25-21(28)20(27)24-10-13-2-5-16-17(8-13)33-12-32-16/h2-5,8-9,19H,1,6-7,10-12H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIKMYZLIVYBIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

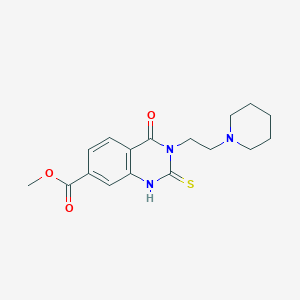

![8-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2508520.png)

![Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate](/img/structure/B2508522.png)

![N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2508526.png)

![8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2508530.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2508534.png)

![4-[(3-Fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2508536.png)

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide](/img/structure/B2508541.png)